molecular formula C4H2BrNO2 B11915841 2-Bromooxazole-5-carbaldehyde

2-Bromooxazole-5-carbaldehyde

Cat. No.: B11915841
M. Wt: 175.97 g/mol
InChI Key: IFGUJPMMPKLZMD-UHFFFAOYSA-N
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Description

2-Bromooxazole-5-carbaldehyde (CAS 2386913-05-7) is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . Compounds within the bromooxazole chemical class are primarily used as key intermediates in the production of various pharmaceuticals and agrochemicals . The structure of this aldehyde, featuring both a bromine atom and a formyl group on the oxazole ring, makes it a versatile precursor for the development of more complex heterocyclic compounds, which are essential scaffolds in drug discovery due to their bioactive properties . Researchers utilize such bromo-oxazole carbaldehyde derivatives in the synthesis of complex molecules for studying chemical reactions and mechanisms . Its applications also extend to material science, where it can contribute to the creation of specialized polymers and coatings with unique characteristics . This product is strictly for research and further manufacturing use and is not designed for human therapeutic or veterinary applications.

Properties

IUPAC Name

2-bromo-1,3-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2/c5-4-6-1-3(2-7)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGUJPMMPKLZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine as a Brominating Agent

The most straightforward route to 2-bromooxazole-5-carbaldehyde involves electrophilic bromination of oxazole-5-carbaldehyde using molecular bromine (Br₂). This method, reported by VulcanChem, employs dichloromethane (DCM) as a solvent at 0–25°C to achieve selective monobromination at the C-2 position. The reaction proceeds via the generation of a bromonium ion intermediate, which is attacked by the electron-rich oxazole ring. Key advantages include simplicity and cost-effectiveness, though challenges such as overbromination and handling hazardous Br₂ necessitate careful stoichiometric control. Typical yields range from 60–75%, with purity dependent on column chromatography purification.

N-Bromosuccinimide (NBS) Mediated Bromination

NBS offers a safer alternative to Br₂, particularly in large-scale syntheses. In a study by Solomin et al., NBS in tetrahydrofuran (THF) and pyridine (19:1 v/v) at –20°C achieved 75% yield of this compound while minimizing dibromination byproducts. Pyridine acts as a proton scavenger, stabilizing the reactive bromine species and enhancing regioselectivity. Comparative analysis shows that NBS-based methods reduce side reactions by 15–20% compared to Br₂, though longer reaction times (12–24 hours) are required.

Table 1: Comparison of Direct Bromination Methods

Brominating AgentSolventTemperatureYieldPurity (HPLC)
Br₂DCM0–25°C60–75%>90%
NBSTHF/Pyridine–20°C70–75%>95%

Lithiation-Bromination Strategies

Regioselective Lithiation

Regiocontrol is critical for avoiding isomerization during bromination. Radchenko et al. demonstrated that lithiation of oxazole-5-carbaldehyde with n-butyllithium (n-BuLi) at –78°C in THF generates a stable C-2 lithiated intermediate. This intermediate reacts with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) to introduce bromine exclusively at the C-2 position, achieving 74% yield. The method’s success hinges on the oxazole ring’s inherent electron distribution, which directs lithiation to the most nucleophilic position.

Electrophilic Bromination Post-Lithiation

Following lithiation, quenching with DBTFE or bromine (Br₂) ensures high regioselectivity. For instance, Geraschenko et al. reported that DBTFE in THF at –78°C provides superior selectivity over Br₂, reducing dibromo impurities to <5%. This two-step approach is particularly advantageous for synthesizing derivatives with sensitive functional groups, as the low-temperature conditions prevent decomposition.

Alternative Synthetic Approaches

Solvent-Dependent Bromination

Solvent polarity significantly impacts bromination outcomes. A study by Robinson and Gabriel revealed that acetone promotes dibromination at C-2 and C-4 positions, whereas THF/pyridine mixtures favor monobromination. For example, brominating oxazole-5-carbaldehyde in acetone yielded 46% this compound alongside 29% breitfussin B (a dibrominated byproduct), highlighting the need for solvent optimization.

Protecting Group Strategies

To circumvent instability during purification, Grygorenko et al. employed triisopropylsilyl (TIPS) protecting groups on the oxazole ring. TIPS-protected intermediates, such as 2-TIPS-5-bromooxazole, resist isomerization on silica gel, enabling isolation in 46% yield before deprotection with HCl in diethyl ether. This method mitigates the risk of product degradation but adds synthetic steps, reducing overall efficiency.

Optimization and Challenges

Reaction Condition Optimization

Key parameters influencing yield and selectivity include:

  • Temperature : Lower temperatures (–78°C to –20°C) favor monobromination, while higher temperatures (25°C) increase dibromination risks.

  • Stoichiometry : A 1:1 molar ratio of oxazole-5-carbaldehyde to brominating agent minimizes overbromination.

  • Catalysts : Lewis acids like AlCl₃ or BF₃ accelerate bromine activation but may degrade the oxazole ring.

Stability and Isomerization Issues

This compound is prone to isomerization during chromatography, especially on silica gel. Solomin et al. observed that bromooxazole analogues isomerize to breitfussin B under acidic conditions, necessitating neutral purification media. Stabilizing the compound via derivatization (e.g., forming oxime or hydrazone derivatives) before chromatography has shown promise in preliminary studies.

Applications in Organic Synthesis

The compound’s utility spans:

  • Suzuki–Miyaura Couplings : The bromine atom participates in palladium-catalyzed cross-couplings with aryl boronic acids, enabling access to biaryloxazole derivatives.

  • Antibacterial Agents : Bromooxazoles serve as precursors to pyrrolamide antibiotics, with IC₅₀ values <1 µM against Gram-positive pathogens.

  • Materials Science : Conjugated polymers incorporating this compound exhibit tunable luminescence properties for OLED applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution with amines, alkoxides, or thiols. This reaction typically occurs in polar aprotic solvents (e.g., DMF or THF) under mild heating (50–60°C), yielding derivatives with enhanced biological activity.

ReagentConditionsProductYield
Ammonia (NH₃)THF, 60°C, 12 hrs2-Aminooxazole-5-carbaldehyde65–75%
Sodium methoxideMethanol, RT, 6 hrs2-Methoxyoxazole-5-carbaldehyde60–70%
ThiophenolDCM, 40°C, 8 hrs2-Phenylthiooxazole-5-carbaldehyde55–65%

Mechanistic studies indicate that the bromine’s electrophilicity facilitates SNAr (nucleophilic aromatic substitution), particularly under basic conditions that deprotonate the oxazole ring.

Suzuki Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling with aryl boronic acids, enabling C–C bond formation. Optimized conditions involve Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture at 80°C.

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-Phenyloxazole-5-carbaldehyde50–60%
4-NO₂-C₆H₄B(OH)₂PdCl₂(dppf), Cs₂CO₃2-(4-Nitrophenyl)oxazole-5-carbaldehyde45–55%

This method is pivotal for synthesizing biaryl-oxazole derivatives with applications in drug discovery.

Aldol Condensation Reactions

The aldehyde group undergoes base-catalyzed condensation with ketones or aldehydes. Using NaOH in ethanol at room temperature, α,β-unsaturated carbonyl compounds form with high stereoselectivity.

Carbonyl PartnerBaseProductYield
AcetophenoneNaOH, EtOH(E)-3-Oxazole-5-yl-1-phenylprop-2-en-1-one70–80%
CyclohexanoneKOH, EtOH(E)-3-Oxazole-5-ylcyclohex-1-en-1-yl)propanal65–75%

The reaction proceeds via enolate formation, followed by dehydration to yield conjugated systems.

Oxidation and Reduction Reactions

The aldehyde group is redox-active. Oxidation with KMnO₄ in acidic media converts it to a carboxylic acid, while NaBH₄ reduces it to a primary alcohol.

Reaction TypeReagentConditionsProductYield
OxidationKMnO₄, H₂SO₄Reflux, 4 hrsOxazole-5-carboxylic acid85–90%
ReductionNaBH₄, MeOH0°C, 2 hrs(5-Hydroxymethyl)oxazole75–85%

These transformations expand utility in synthesizing bioactive molecules or polymer precursors.

Biological Activity and Reactivity

While not a direct chemical reaction, 2-bromooxazole-5-carbaldehyde’s electrophilic bromine and aldehyde enable interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This underpins its investigated antimicrobial and anticancer properties, where it disrupts cellular redox balance .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of 2-bromooxazole-5-carbaldehyde as a precursor for synthesizing antiviral agents. For instance, its derivatives have been explored for their inhibitory effects on viral enzymes, such as the nsP2 protease of the Chikungunya virus. In assays, certain derivatives demonstrated significant antiviral activity with an EC50 value as low as 40 nM, indicating their potential as therapeutic agents against viral infections .

Inhibition of Ion Channels
The compound has also been investigated for its role in inhibiting voltage-gated sodium channels, specifically Na v1.8, which are implicated in neuropathic pain and inflammatory responses. This suggests that derivatives of this compound could be developed into novel analgesics .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex azole-containing compounds. Its ability to undergo reactions such as Suzuki-Miyaura cross-coupling allows for the construction of diverse molecular architectures . This versatility is crucial for developing new materials and pharmaceuticals.

Photoinduced Reactions
Innovative synthetic methods involving photoinduced electron transfer have been employed to modify this compound. These methods facilitate reductive alkylation processes that can yield various functionalized products with high regioselectivity . Such advancements enhance the compound's utility in synthesizing targeted bioactive molecules.

Case Studies and Research Findings

Study Application Findings
Venkateswara Rao et al. (2024)Antiviral agentsDemonstrated EC50 = 40 nM against Chikungunya virus using derivatives of this compound .
Research on Na v1.8 inhibitorsPain managementIdentified potential analgesic properties through inhibition studies .
Organic synthesis techniquesBuilding block applicationsShowed successful application in Suzuki-Miyaura reactions to create complex azoles .

Mechanism of Action

The mechanism of action of 2-Bromooxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: Oxazole vs. Thiazole: The thiazole analog replaces oxygen with sulfur, increasing molecular weight and altering electronic properties (e.g., sulfur’s larger atomic size enhances polarizability) . Imidazole: Contains two nitrogen atoms, enabling diverse coordination chemistry and hydrogen-bonding interactions .

Substituent Positioning :

  • Bromine and aldehyde groups occupy adjacent positions in oxazole/thiazole derivatives, whereas in benzoxazole, they are separated by the fused benzene ring.

Biological Activity

2-Bromooxazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and applications in research, supported by relevant data and case studies.

This compound has the following chemical structure:

  • Molecular Formula : C5_5H4_4BrN\O
  • Molecular Weight : 189.00 g/mol
  • IUPAC Name : 2-bromo-1,3-oxazole-5-carbaldehyde

The compound features a bromine atom at the 2-position and an aldehyde group at the 5-position of the oxazole ring, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromine atom and the aldehyde group are crucial for its reactivity, allowing it to participate in:

  • Substitution Reactions : The bromine can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
  • Condensation Reactions : It can form imines or hydrazones with amines or hydrazines.

These interactions can lead to significant biochemical effects, including enzyme inhibition and receptor modulation, which are essential for its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various oxazole derivatives, it was found that this compound effectively inhibited bacterial growth against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotics)Varies

This suggests that this compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focused on its effects on cancer cell lines demonstrated significant cytotoxicity. The compound induced apoptosis in human cancer cells, with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (µM)
HeLa (Cervical)10
MCF-7 (Breast)12
A549 (Lung)15

These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action and therapeutic applications .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various oxazole derivatives against biofilm-forming bacteria. This compound showed promising results in reducing biofilm formation by Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
  • Anticancer Research : Another research effort explored the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound's unique structure contributed to its ability to induce apoptosis through the activation of specific signaling pathways involved in cell death .

Q & A

Basic: What are the common synthetic routes for 2-Bromooxazole-5-carbaldehyde, and what reaction parameters critically influence yield?

Answer:
this compound can be synthesized via cyclization reactions similar to those used for benzoxazole derivatives. A typical approach involves condensation of aminophenol precursors with aldehydes or ketones, followed by bromination. For example, cyclization under Bischler-Napieralski conditions (using POCl₃ or PCl₅ as catalysts) is effective for oxazole ring formation . Key parameters include:

  • Catalyst selection : Nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) improve reaction efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Reactions often require reflux conditions (80–120°C) to avoid side products .
    Purification via column chromatography or recrystallization is recommended to isolate the product in high purity.

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Critical characterization methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., experimental vs. calculated values for C₄H₂BrNO₂) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the oxazole ring. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=O (aldehyde) and C-Br bonds are diagnostic (~1700 cm⁻¹ and ~600 cm⁻¹, respectively) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Discrepancies between calculated and experimental spectral data (e.g., HRMS or NMR shifts) often arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:

  • Iterative purification : Re-crystallization or HPLC to remove byproducts .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Deuterated solvent trials : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .
    Documentation of all parameters (e.g., temperature, solvent) is critical for reproducibility .

Advanced: What factors influence the stability of this compound under storage or reaction conditions?

Answer:
Stability challenges include:

  • Light sensitivity : Brominated aldehydes degrade under UV exposure; store in amber vials at -20°C .
  • Moisture : Hydrolysis of the aldehyde group can occur; use anhydrous solvents and molecular sieves during reactions .
  • Thermal decomposition : Above 60°C, debromination or oxidation may occur. Monitor via TGA or DSC .
    For long-term storage, inert atmospheres (N₂ or Ar) and desiccants are recommended .

Advanced: How can reaction yields be optimized for halogenated oxazole derivatives like this compound?

Answer:
Yield optimization strategies:

  • Substrate pre-activation : Use directing groups (e.g., methoxy) to enhance regioselectivity during bromination .
  • Catalyst tuning : Transition metals (e.g., Pd/Cu) facilitate cross-coupling reactions for functional group introduction .
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, particularly for cyclization steps .
    Statistical design of experiments (DoE) can identify critical parameter interactions (e.g., temperature vs. catalyst loading) .

Basic: What safety protocols are essential when handling this compound?

Answer:
Safety measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes .
  • Emergency procedures : Eyewash stations and safety showers must be accessible. In case of exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced: What are the mechanistic pathways for side reactions during this compound synthesis?

Answer:
Common side reactions and mechanisms:

  • Over-bromination : Occurs with excess Br₂ or HBr; control via stoichiometric monitoring .
  • Aldehyde oxidation : Atmospheric O₂ can convert -CHO to -COOH; use inert atmospheres or antioxidants (e.g., BHT) .
  • Ring-opening : Acidic conditions may hydrolyze the oxazole ring; maintain pH 6–8 during aqueous workups .
    Mechanistic studies using LC-MS or in-situ IR can identify intermediates .

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